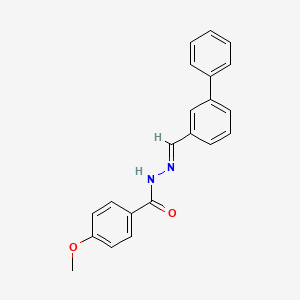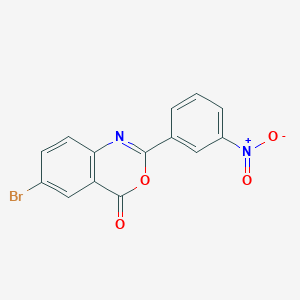![molecular formula C20H25N5O4S B5542662 4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound of interest is a heterocyclic compound featuring a complex structure that includes a pyrimidine core substituted with piperazinyl and pyrrolidinyl groups, and a benzodioxin moiety. Such compounds are often explored for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of benzodioxin and pyrimidine rings followed by their functionalization with piperazinyl and pyrrolidinyl groups. A typical synthesis might start from basic building blocks, followed by cyclization, sulfonation, and substitution reactions to introduce the desired functional groups (Desai, Makwana, & Senta, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features planar moieties such as pyrimidine and benzodioxin rings, which are crucial for their interaction with biological targets. The spatial arrangement of the piperazinyl and pyrrolidinyl groups attached to the core structure significantly affects the compound's biological activity and binding affinity (Peeters, Blaton, & Ranter, 1993).
Chemical Reactions and Properties
The chemical reactions involving such compounds typically include nucleophilic substitution, amidation, and sulfonation. These reactions are fundamental for the structural modification and optimization of biological activity. The presence of the benzodioxin, piperazinyl, and pyrrolidinyl groups offers multiple sites for chemical modifications (Mekky, Ahmed, Sanad, & Abdallah, 2021).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research has led to the development of novel compounds derived from benzodioxin and pyrimidine structures, focusing on their synthesis for potential medicinal applications. One study detailed the synthesis of novel heterocyclic compounds, including those with pyrimidine structures, showing significant COX-2 selectivity and analgesic, as well as anti-inflammatory activities, highlighting the compound's relevance in therapeutic applications (Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
- Compounds related to the structure of "4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" have been identified as potent A2B adenosine receptor antagonists, indicating potential applications in treating conditions such as inflammation and possibly cancer, given the role of A2B receptors in these processes (Esteve et al., 2006).
Antibacterial and Antifungal Activities
- New pyridine derivatives, including those with pyrimidine components, have shown considerable antibacterial and antifungal activities. This suggests their potential utility in developing new antimicrobial agents, highlighting the broad spectrum of applications for these compounds in addressing microbial resistance (Patel & Agravat, 2007).
Antineoplastic Applications
- The metabolism and pharmacokinetic studies of compounds with similar structures have been conducted to understand their behavior in biological systems, such as their metabolism in rats, dogs, and humans. These studies are crucial for developing new antineoplastic agents, indicating the potential of such compounds in cancer therapy (Sharma et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c26-30(27,16-3-4-17-18(15-16)29-14-13-28-17)25-11-9-23(10-12-25)19-5-6-21-20(22-19)24-7-1-2-8-24/h3-6,15H,1-2,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJGSXUKFBXNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)
![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)
![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)
![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)
![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)
![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)
![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)
